

Cy7 Maleimide: A Comprehensive Technical Guide for Advanced Bioconjugation

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Compound of Interest

Compound Name: Cy7 maleimide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Cy7 maleimide**, a near-infrared (NIR) fluorescent dye widely utilized for the covalent labeling of biomolecules. This document details its chemical structure, formula, and key photophysical properties, alongside detailed experimental protocols for its application in bioconjugation.

Core Properties of Cy7 Maleimide

Cy7 maleimide is a member of the cyanine dye family, characterized by its long-wavelength emission, high extinction coefficient, and good water solubility, making it an ideal candidate for a variety of fluorescence-based biological analyses.^[1] Its maleimide functional group allows for specific covalent attachment to sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.^{[2][3]} This high selectivity for thiols, particularly within a pH range of 6.5-7.5, enables precise labeling of target biomolecules.^[2]

The core structure of **Cy7 maleimide** consists of two nitrogen atoms connected by an odd number of methine units.^[1] This structure is responsible for its characteristic spectral properties in the near-infrared region, which is advantageous for in vivo imaging due to reduced tissue autofluorescence.^[2]

Chemical Structure and Formula

The IUPAC name for a common form of **Cy7 maleimide** is 1-(6-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-6-oxohexyl)-3,3-dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride.[4]

Molecular Formula: C43H51ClN4O3[4][5][6]

Molecular Weight: Approximately 707.34 g/mol [5][6]

Quantitative Data Summary

The photophysical and chemical properties of **Cy7 maleimide** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C43H51ClN4O3	[4][5][6]
Molecular Weight	707.34 g/mol	[5][6]
Excitation Maximum (λ_{ex})	~750 nm	[5][6]
Emission Maximum (λ_{em})	~773 nm	[5][6]
Molar Extinction Coefficient (ϵ)	~199,000 L·mol ⁻¹ ·cm ⁻¹	[5][6][7]
Fluorescence Quantum Yield (Φ)	~0.3	[5][6][7]
Correction Factor (CF260)	0.022	[5][6][7]
Correction Factor (CF280)	0.029	[5][6][7]
Solubility	Soluble in organic solvents (DMSO, DMF); low solubility in water	[5][6]
Appearance	Green solid	[6][7]

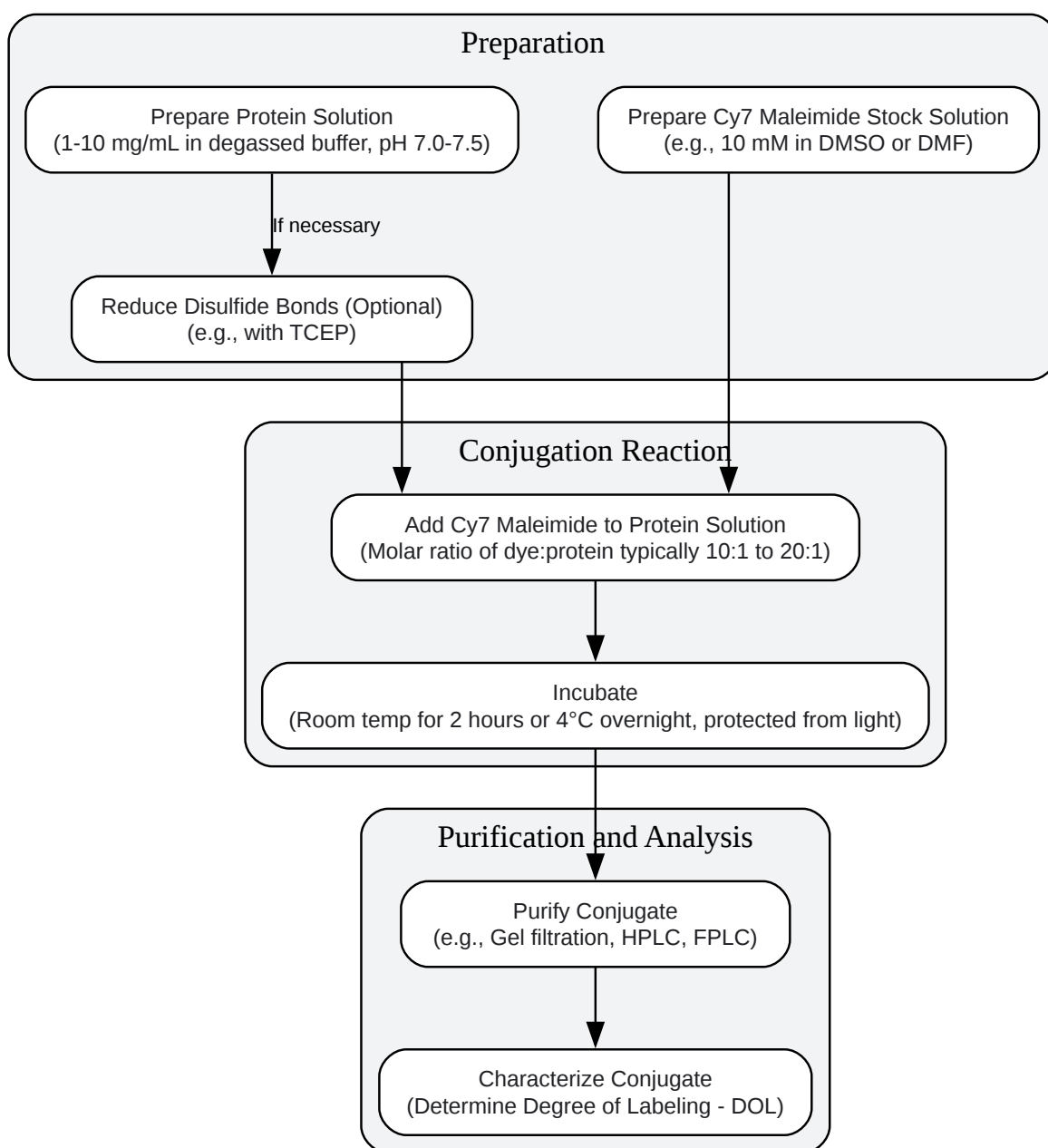
Experimental Protocols for Bioconjugation

The reaction between the maleimide group of Cy7 and the thiol group of a biomolecule proceeds via a Michael addition, forming a stable thioether bond.[2][8] The following sections

provide a detailed methodology for labeling proteins and peptides with **Cy7 maleimide**.

General Workflow for Protein Labeling

The overall process for labeling a protein with **Cy7 maleimide** involves several key steps, from preparation of the protein and dye to the final purification of the conjugate.



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General workflow for protein labeling with **Cy7 maleimide**.

Detailed Methodologies

2.2.1. Preparation of Reagents

- **Protein Solution:** Dissolve the protein containing free sulfhydryl groups in a degassed buffer at a pH of 7.0-7.5.[3][9] Suitable buffers include PBS, Tris, and HEPES, ensuring they do not contain thiols.[3][9] The recommended protein concentration is between 1-10 mg/mL.[3][9] Degassing the buffer by applying a vacuum or bubbling with an inert gas like nitrogen or argon is crucial to prevent oxidation of thiols.[9]
- **Reduction of Disulfide Bonds (if necessary):** If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols to react with the maleimide.[3][9] This can be achieved by adding an excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3][9] A 100-fold molar excess of TCEP is often used, followed by a 20-minute incubation at room temperature.[3][9] If DTT (dithiothreitol) is used, it must be removed before adding the maleimide dye, for instance, by using a desalting column.[10]
- **Cy7 Maleimide Stock Solution:** Prepare a stock solution of **Cy7 maleimide** (e.g., 1-10 mg in 100 μ L) in anhydrous DMSO or DMF.[3][9][10] This solution should be prepared fresh and protected from light.[10]

2.2.2. Conjugation Reaction

- Add the **Cy7 maleimide** stock solution to the protein solution. A molar excess of the dye to the protein is required, with typical starting ratios ranging from 10:1 to 20:1. The optimal ratio should be determined empirically for each specific protein.
- After adding the dye, it is recommended to flush the reaction vial with an inert gas before sealing it tightly.[9]
- Incubate the reaction mixture. This can be done for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the dye.

2.2.3. Purification of the Conjugate

Following the incubation, it is essential to remove any unreacted dye. This can be achieved through various methods such as:

- Gel filtration (e.g., Sephadex G-25)[9][11]
- High-Performance Liquid Chromatography (HPLC)[3][9]
- Fast Protein Liquid Chromatography (FPLC)[3][9]
- Dialysis (recommended for water-soluble maleimides)[9]

2.2.4. Characterization of the Conjugate

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Cy7 (around 750 nm).[10]

The corrected absorbance of the protein at 280 nm (A_{280c}) is calculated as: $A_{280c} = A_{280} - (A_{max} * CF_{280})$

Where A_{280} is the measured absorbance at 280 nm, A_{max} is the absorbance at the dye's maximum absorption wavelength, and CF_{280} is the correction factor for the dye's absorbance at 280 nm. The optimal DOL for antibodies is typically between 2 and 10.[10]

Applications in Research and Drug Development

The unique properties of **Cy7 maleimide** make it a valuable tool for a range of applications, particularly in fields requiring high sensitivity and deep tissue penetration.

In Vivo Imaging

The near-infrared fluorescence of Cy7 allows for deep tissue imaging with minimal background autofluorescence, making it ideal for tracking the biodistribution and target engagement of labeled peptides, antibodies, and other biomolecules in living organisms.[2][5]

Antibody-Drug Conjugates (ADCs)

Maleimide chemistry is a cornerstone in the development of ADCs, where it is used to link cytotoxic drugs to antibodies that target cancer cells.[8][12] This targeted delivery enhances the therapeutic efficacy while minimizing off-target toxicity.[8]

Flow Cytometry and Fluorescence Microscopy

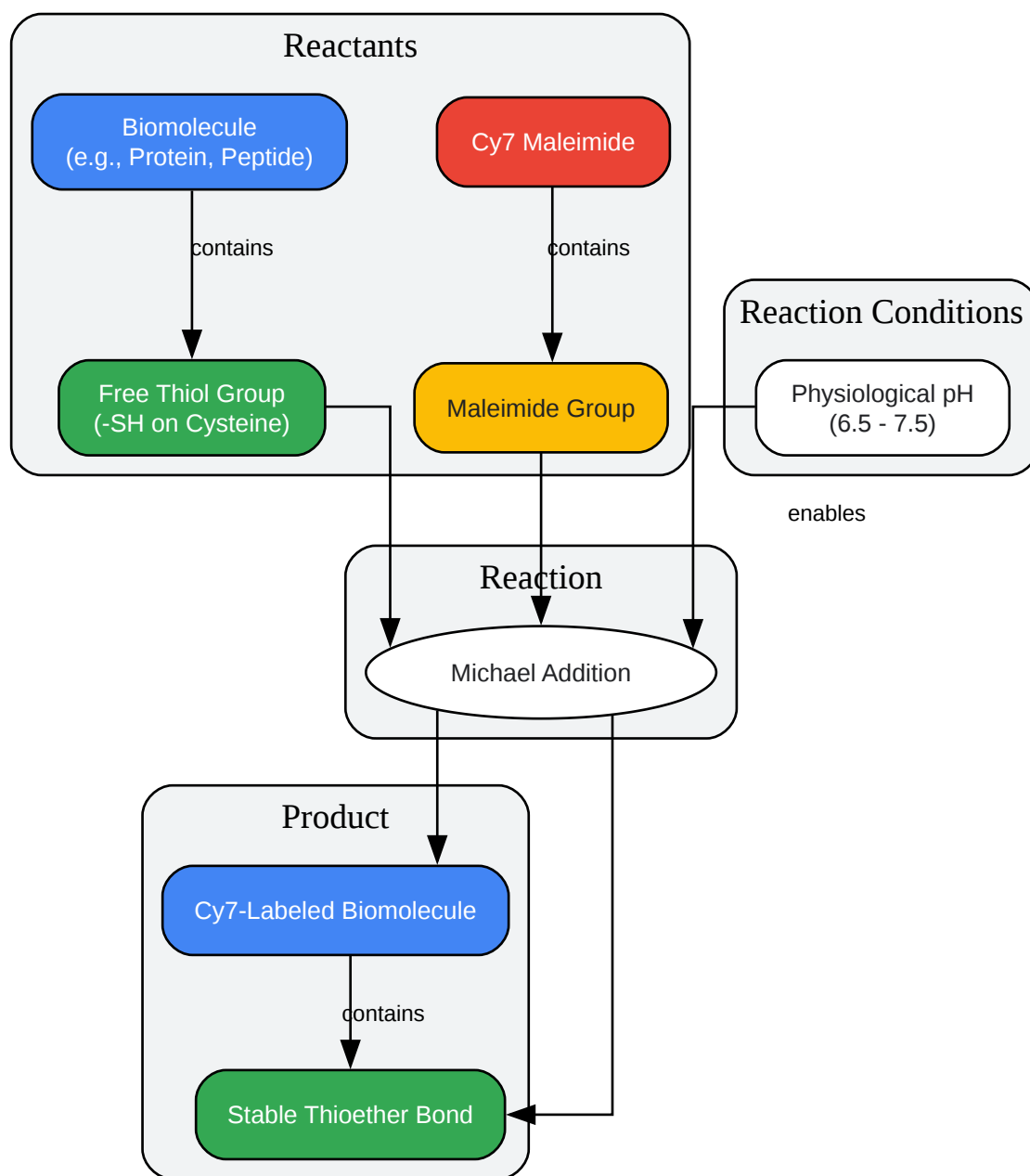
Cy7-labeled biomolecules are also employed in flow cytometry and fluorescence microscopy for the detection and quantification of specific targets in cell populations and tissues.[2]

Enzyme Activity Assays

Peptides designed as enzyme substrates can be labeled with Cy7 to create fluorescent assays for screening enzyme inhibitors.[2]

Logical Relationship of the Thiol-Maleimide Reaction

The specificity of the **Cy7 maleimide** labeling reaction is based on the chemoselective reaction between the maleimide and thiol groups. This relationship is crucial for achieving site-specific modification of biomolecules.



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Logical relationship of the thiol-maleimide bioconjugation reaction.

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